molecular formula C22H29N5O3 B2622997 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide CAS No. 897620-20-1

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2622997
CAS No.: 897620-20-1
M. Wt: 411.506
InChI Key: FELHMCSCQXDDKB-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Dimethylamino Phenyl Intermediate: This can be achieved through the nitration of aniline derivatives followed by dimethylation.

    Piperazine Coupling: The intermediate is then reacted with 4-methylpiperazine under suitable conditions, often involving a coupling reagent like EDCI or DCC.

    Final Amidation: The resulting compound is then subjected to amidation with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Exploration as a potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might interact with receptors or enzymes, modulating their activity. The piperazine moiety is often involved in binding to biological targets, while the nitrobenzamide group can influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(dimethylamino)phenyl)ethyl)-4-nitrobenzamide
  • N-(2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide

Uniqueness

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide’s uniqueness lies in its combined structural features, which may confer distinct biological activity and pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-24(2)19-8-4-17(5-9-19)21(26-14-12-25(3)13-15-26)16-23-22(28)18-6-10-20(11-7-18)27(29)30/h4-11,21H,12-16H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELHMCSCQXDDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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